molecular formula C7H8ClN B042847 3-Chloro-2-methylaniline CAS No. 87-60-5

3-Chloro-2-methylaniline

Cat. No. B042847
CAS RN: 87-60-5
M. Wt: 141.6 g/mol
InChI Key: ZUVPLKVDZNDZCM-UHFFFAOYSA-N
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Patent
US04544747

Procedure details

To a mixed solution of 150 g of stannous chloride and 200 ml of concentrated sulfuric acid under ice-cooling is added 29 g of 2-chloro-6-nitrotoluene. Then, the solution is heated at 100° C. for 1 hour, resulting in white crystals. The crystals are recovered by filtration and dissolved in a mixed solution of 400 ml of water and 50 ml of a 40% NaOH solution, followed by extracting with 500 ml of chloroform. After washing the extract with 400 ml of water, the chloroform layer is dried over anhydrous magnesium sulfate, and the solvent is distilled off under reduced pressure for concentration. Distillation of the resultant residue yields 23 g of 2-methyl-3-chloroaniline as the fraction of 115°-116° C./10 mmHg.
[Compound]
Name
stannous chloride
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[CH3:11]>S(=O)(=O)(O)O>[CH3:11][C:3]1[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][C:4]=1[NH2:8]

Inputs

Step One
Name
stannous chloride
Quantity
150 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in white crystals
FILTRATION
Type
FILTRATION
Details
The crystals are recovered by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a mixed solution of 400 ml of water and 50 ml of a 40% NaOH solution
EXTRACTION
Type
EXTRACTION
Details
by extracting with 500 ml of chloroform
WASH
Type
WASH
Details
After washing the
EXTRACTION
Type
EXTRACTION
Details
extract with 400 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform layer is dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure for concentration
DISTILLATION
Type
DISTILLATION
Details
Distillation of the resultant residue

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N)C=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.